2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde
Overview
Description
This compound is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It also serves as a reagent and catalyst in organic synthesis, particularly in Suzuki coupling reactions for the synthesis of various organic compounds, including heterocyclic compounds and drug molecules .
Chemical Reactions Analysis
This compound is likely to be involved in various chemical reactions. For instance, similar compounds have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Synthesis and Crystal Structure
Compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde have been synthesized and analyzed for their crystal structures. Studies involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds have employed techniques like FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) was used to calculate molecular structures, which were then compared with X-ray diffraction values, showing consistency (Huang et al., 2021).
Near-infrared Fluorescent Probes
A derivative of the compound, 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, was synthesized and used in creating a novel near-infrared fluorescence probe. This probe involved an indole carbazole borate ester and was characterized by NMR and IR spectroscopy (You-min, 2014).
Synthesis of Formyl Boronate Esters
Formyl boronate esters derived from carbazole and phenoxazine were synthesized, involving a series of reactions including alkylation, formylation, bromination, and borylation. IR, NMR, and HRMS confirmed the successful formation of these structures, potentially serving as key intermediates in various synthetic approaches (Bifari & El-Shishtawy, 2021).
Electrosynthesis and Anodic Methoxylation
Research into the electrooxidation of thiophenes, including tetramethyl-thiophene, revealed insights into the formation and transformation of dimethoxy adducts. This study provides a foundational understanding of the electrosynthesis processes involving similar compounds (Yoshida, Takeda, & Fueno, 1991).
Applications in Material Chemistry
Compounds structurally related to this compound have been explored for their potential in material chemistry, particularly in the synthesis of deeply colored polymers and semiconducting materials. This includes research on polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain and the synthesis of diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole for high-performance semiconducting polymers (Welterlich, Charov, & Tieke, 2012; Kawashima et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound affects the biochemical pathways involved in the borylation of alkyl or aryl alkynes and alkenes . The downstream effects of this interaction include the formation of aryl boronates .
Pharmacokinetics
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to have a boiling point of 42-43 °c/50 mmhg (lit) and a density of 0882 g/mL at 25 °C (lit) . These properties may influence the compound’s bioavailability.
Result of Action
The borylation process it facilitates can lead to the formation of various boron-containing compounds .
Action Environment
Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, is known to be stable under normal temperatures but may hydrolyze under humid conditions .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds are often used as reagents in organic synthesis
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSNHTCPMPMGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473579 | |
Record name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
632325-55-4 | |
Record name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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